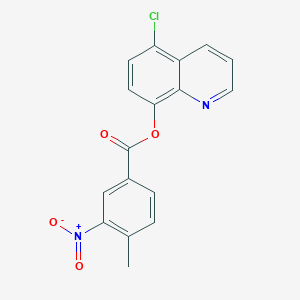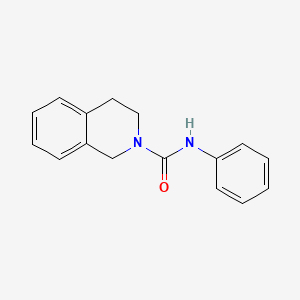
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
描述
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as PDIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PDIC belongs to the class of isoquinolinecarboxamide derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
作用机制
The mechanism of action of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. Additionally, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to bind to the serotonin transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In viral research, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the replication of HIV-1 by interfering with the integration of the viral DNA into the host genome. In the field of neuroscience, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
实验室实验的优点和局限性
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been reported to exhibit good solubility in water and organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is its poor stability, which can lead to degradation over time. Additionally, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One direction is to further investigate its potential therapeutic applications in cancer, viral, and neurological diseases. Another direction is to explore its mechanism of action in more detail, which could provide insights into its biological activity and potential targets for drug development. Additionally, future research could focus on developing more stable and efficient methods for synthesizing N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, which could increase its availability for lab experiments and potential clinical use.
科学研究应用
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to exhibit anticancer properties by inducing apoptosis and inhibiting tumor cell proliferation. In viral research, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the replication of HIV-1 and other viruses. In the field of neuroscience, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported to exhibit neuroprotective properties and improve cognitive function.
属性
IUPAC Name |
N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZWDJQFNRZMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355598 | |
| Record name | ST009797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83491-16-1 | |
| Record name | ST009797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
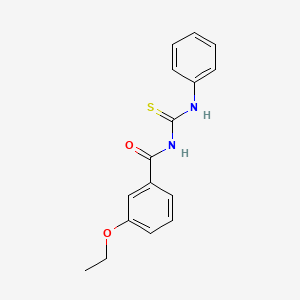
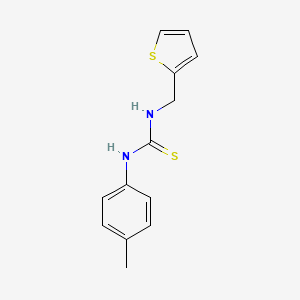
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
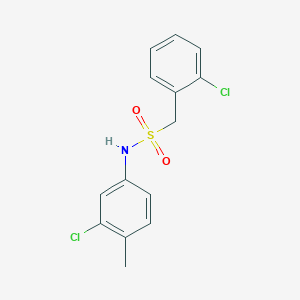
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
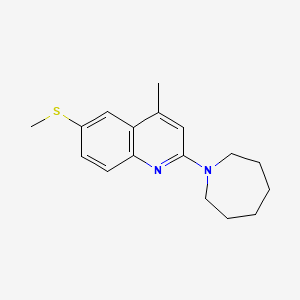
![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)
![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
